For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Discovery and Development of Pembrolizumab
Introduction
Pembrolizumab (formerly MK-3475, marketed as Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer therapy.[1][2] It is an immune checkpoint inhibitor that targets the programmed cell death-1 (PD-1) receptor.[3] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, pembrolizumab releases the brakes on the immune system, enabling cytotoxic T-cells to recognize and eliminate cancer cells.[4][5][6] This document provides a comprehensive technical overview of the preclinical data and methodologies that underpinned the development of this transformative immunotherapy.
Mechanism of Action: Targeting the PD-1/PD-L1 Signaling Pathway
Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that maintains self-tolerance and modulates the duration and amplitude of immune responses to prevent tissue damage.[4][7] Many tumors exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[4][8] When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal into the T-cell.[8] This signaling cascade, primarily mediated by the recruitment of phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1, leads to the dephosphorylation of key components of the T-cell receptor (TCR) signaling pathway.[8][9][10] The result is T-cell anergy, exhaustion, and reduced proliferation and cytokine production, allowing the tumor to escape immune destruction.[8][11]
Pembrolizumab is designed to physically block the binding of PD-1 to its ligands, PD-L1 and PD-L2.[1][2] This blockade restores T-cell signaling, enhances cytokine production (such as IFN-γ and IL-2), and reinvigorates the anti-tumor immune response.[1][5][12]
Preclinical Pharmacology
The preclinical evaluation of pembrolizumab established its high affinity, potent biological activity, and anti-tumor efficacy.
Binding Affinity and Kinetics
Pembrolizumab was engineered to bind with high affinity to the PD-1 receptor on both human and cynomolgus monkey T-cells.[1][2] This high-affinity binding is critical for effectively blocking the interaction with PD-L1 and PD-L2. Various biophysical techniques were employed to quantify these interactions.
| Parameter | Species | Value | Method |
| Binding Affinity (KD) | Human | 29 pM | Not Specified[10] |
| Human | 0.25 nM | SPR (Biacore)[13] | |
| Cynomolgus Monkey | Picomolar Affinity | Not Specified[1][2] | |
| PD-L1 Blocking (IC50) | Human | 0.36 µg/mL | Cell-based ELISA[13] |
| PD-L2 Blocking (IC50) | Human | 0.67 µg/mL | Cell-based ELISA[13] |
In Vitro Functional Assays
A variety of in vitro assays were conducted to demonstrate that blocking the PD-1 pathway with pembrolizumab translates into enhanced T-cell function.
-
Mixed Lymphocyte Reaction (MLR): In MLR assays, where T-cells are co-cultured with allogeneic dendritic cells, pembrolizumab was shown to increase the production of key cytokines like IFN-γ and IL-2, indicating a restoration of T-cell effector functions.[12]
-
Antigen-Specific T-Cell Activation: Pembrolizumab enhanced IFN-γ and IL-2 production by T-cells in response to specific antigens, such as viral peptide pools or tetanus toxoid.[1][14]
-
Tumor Cell Co-culture: Co-culturing activated T-cells with PD-L1-expressing non-small cell lung cancer (NSCLC) cells in the presence of pembrolizumab resulted in enhanced, dose-dependent tumor cell killing.[15] An increase in IFN-γ secretion was also observed, confirming the reactivation of cytotoxic T-cells.[15]
In Vivo Efficacy in Humanized Mouse Models
Since pembrolizumab does not recognize murine PD-1, preclinical in vivo studies relied on humanized mouse models.[12][16] These models, which involve engrafting human immune cells into immunodeficient mice, allow for the evaluation of human-specific immunotherapies.
In syngeneic tumor models (e.g., MC38 colorectal carcinoma and GL261 glioblastoma) established in humanized PD-1 knock-in (KI) mice, pembrolizumab monotherapy led to significant tumor growth delay and increased survival compared to control groups.[16] These studies also demonstrated that treatment resulted in enhanced effector functions of both CD4+ and CD8+ T-cells, as indicated by increased Granzyme B expression.[16]
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic (PK) and toxicology studies are essential to understand a drug's behavior in a biological system and to establish a safe starting dose for clinical trials.
Pharmacokinetics in Animal Models
The pharmacokinetics of pembrolizumab were evaluated in rodent and non-human primate models.[1][17] In cynomolgus monkeys, pembrolizumab displayed dose-dependent clearance and a half-life typical for human IgG4 antibodies.[1][2]
To visualize its distribution, pembrolizumab was radiolabeled with Zirconium-89 (89Zr) and tracked using positron emission tomography (PET) imaging in mice and rats.[17][18]
| Species | Key Findings |
| Mice | Highest accumulation in blood pool, liver, and spleen. Clearance half-life of 38 hours.[18] |
| Rats | Similar biodistribution and pharmacokinetics to mice. Highest tracer concentration at 0.5h (4.09 ± 0.31 %ID/g) in blood, gradually decreasing.[18] |
| Cynomolgus Monkeys | Dose-dependent clearance and half-life.[1][2] Receptor saturation of PD-1 occurred at all tested dose levels.[19] |
Biodistribution of 89Zr-Df-Pembrolizumab in ICR Mice (168h post-injection)[18]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | ~16 |
| Liver | ~4 |
| Spleen | ~5 |
| Kidneys | ~3 |
| Muscle | <1 |
| Brain | <1 |
Toxicology Studies
Toxicology studies were conducted in cynomolgus monkeys, a relevant species due to pembrolizumab's cross-reactivity with cynomolgus PD-1.[1][19]
-
Repeat-Dose Toxicity: One- and six-month repeat-dose intravenous toxicity studies were performed.[19][20]
-
Safety Profile: No findings of major toxicological significance were observed. The no-observed-adverse-effect-level (NOAEL) in both studies was the highest dose tested.[20] The primary finding was mild increases in monocytic and lymphocytic infiltration in various tissues, which is consistent with the drug's intended pharmacological activity of enhancing immune responses.[19]
-
Genotoxicity and Carcinogenicity: Specific studies for genotoxicity or carcinogenicity were not conducted, consistent with guidance for monoclonal antibodies.[19][21]
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of pembrolizumab binding to the PD-1 receptor.
Methodology:
-
Immobilization: Recombinant human PD-1 protein is immobilized onto the surface of a sensor chip (e.g., a Biacore CM5 chip).
-
Association: A solution containing pembrolizumab at various concentrations is flowed over the sensor chip surface. The binding of pembrolizumab to the immobilized PD-1 is measured in real-time as a change in the refractive index, recorded in response units (RU).
-
Dissociation: After the association phase, a buffer solution without pembrolizumab is flowed over the chip, and the dissociation of the antibody from the receptor is monitored.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the ka, kd, and KD (KD = kd/ka).[13]
In Vitro T-Cell Activation Assay (MLR)
Objective: To assess the ability of pembrolizumab to enhance T-cell activation and cytokine production in a mixed lymphocyte reaction.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Dendritic cells are generated from one donor's PBMCs, while CD4+ T-cells are isolated from an allogeneic (different) donor.
-
Co-culture: The dendritic cells and allogeneic CD4+ T-cells are co-cultured at a specific ratio (e.g., 1:10) in 96-well plates.
-
Treatment: Pembrolizumab or an isotype control antibody is added to the co-cultures at various concentrations.
-
Incubation: The plates are incubated for approximately 5 days to allow for T-cell activation and proliferation.
-
Readout:
-
Cytokine Production: Supernatants are collected from the cultures, and the concentration of cytokines such as IFN-γ and IL-2 is measured using ELISA.[12][14]
-
Proliferation: T-cell proliferation can be measured by adding 3H-thymidine and measuring its incorporation into the DNA of dividing cells.[14]
-
In Vivo Humanized Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of pembrolizumab in an in vivo setting with a functional human immune system.
Methodology:
-
Model Generation: Immunodeficient mice (e.g., NSG mice) are engrafted with human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells to create a "humanized" immune system.[16][22] Alternatively, knock-in (KI) mice expressing human PD-1 in the context of a fully functional murine immune system are used.[16]
-
Tumor Implantation: Humanized mice are implanted with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma). Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[16]
-
Treatment: Mice are randomized into treatment groups and receive intravenous or intraperitoneal injections of pembrolizumab, a control antibody, or vehicle on a defined schedule (e.g., 10 mg/kg on days 6, 10, 13, 16, and 20).[12]
-
Monitoring: Tumor growth is monitored regularly using caliper measurements. Animal body weight and overall health are also tracked.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, mice are euthanized. Tumors, spleens, and blood are collected for analysis (e.g., immunophenotyping by flow cytometry to assess T-cell activation and infiltration).[16]
-
Data Analysis: Tumor growth curves and survival plots (Kaplan-Meier) are generated to compare the efficacy between treatment groups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biophysical and Immunological Characterization and In Vivo Pharmacokinetics and Toxicology in Nonhuman Primates of the Anti-PD-1 Antibody Pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 6. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 7. Pembrolizumab KEYNOTE-001: an adaptive study leading to accelerated approval for two indications and a companion diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 10. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. urotoday.com [urotoday.com]
- 18. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. cddf.org [cddf.org]
- 21. Pembrolizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
